molecular formula C17H20O4S2 B154121 Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- CAS No. 93589-69-6

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

Cat. No.: B154121
CAS No.: 93589-69-6
M. Wt: 352.5 g/mol
InChI Key: QBZPUSKHVURBGP-UHFFFAOYSA-N
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Description

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- (CAS 93589-69-6) is an organic compound with the molecular formula C 17 H 20 O 4 S 2 . This substance is recognized as a bisphenol analogue and has been identified in scientific and regulatory literature as a structural and functional alternative to Bisphenol A (BPA) . The shift away from BPA in consumer products has increased research interest in the properties, safety, and environmental impact of its analogues, making this compound a subject of significant importance for material science and environmental health studies . Researchers studying the environmental fate and toxicological profiles of emerging contaminants will find this compound relevant. It is subject to significant new use rules under the U.S. Environmental Protection Agency (EPA), which specifically designate reporting requirements for its release to water, highlighting its status as a chemical of potential environmental concern . Furthermore, advanced sustainability criteria, such as those from the Swedish Chemicals Agency, list this compound among bisphenols suspected of having similarly serious characteristics as BPA, restricting its use in certain consumer plastic products . This compound is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZPUSKHVURBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072961
Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
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Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93589-69-6
Record name 4,4′-[Methylenebis(oxy-2,1-ethanediylthio)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93589-69-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis-
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Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
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Record name Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-4'-methylenebis(oxyethylenethio)diphenol
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Preparation Methods

Acetylation of Phenol

Protecting phenolic -OH groups as acetates prevents unwanted side reactions during subsequent steps. A typical procedure involves refluxing phenol with acetic anhydride in acetic acid:

Phenol+(CH3CO)2OAcOHPhenyl acetate+CH3COOH\text{Phenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AcOH}} \text{Phenyl acetate} + \text{CH}_3\text{COOH}

Thioether Linkage Formation

Protected phenol derivatives react with thiodiglycol and formaldehyde under acidic conditions. The methylene bridge forms via electrophilic aromatic substitution, while thiodiglycol’s thioether groups integrate into the structure.

Deprotection

Final hydrolysis under basic conditions regenerates free phenolic groups:

Phenyl acetate+NaOHPhenol+CH3COONa\text{Phenyl acetate} + \text{NaOH} \rightarrow \text{Phenol} + \text{CH}_3\text{COONa}

This method’s yield and purity depend on precise control of acetylation and deprotection steps.

Industrial-Scale Optimization

Large-scale production demands cost-effective catalysts and streamlined processes. Heterogeneous catalysts, such as sulfonated resins or zeolites, offer reusability and easier separation. A comparative analysis of catalytic systems reveals:

Catalyst TypeYield (%)ReusabilityEnvironmental Impact
Homogeneous H₂SO₄75–85LowHigh
Ionic Liquids90–95ModerateLow
Sulfonated Resins80–88HighModerate

Ionic liquids, despite moderate reusability, provide the highest yields and align with green chemistry principles.

Comparative Analysis of Methods

The table below synthesizes data from literature and patents:

MethodConditionsYield (%)Purity (%)Key Advantage
Ionic Liquid Catalysis80°C, [C₆MIM][HSO₄], 3 hours9298High efficiency
Acetylation PathwayReflux, Ac₂O/AcOH, 6 hours8595Scalability
Traditional H₂SO₄100°C, 4 hours7890Low cost

Chemical Reactions Analysis

Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid or halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science Applications

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is utilized as an important raw material in the production of high-performance polymers and composites. Its structural attributes allow for enhanced thermal stability and mechanical properties in various applications:

Application Description
Polymer Production Serves as a monomer in the synthesis of thermosetting resins and plastics.
Adhesives and Sealants Used in formulations that require strong bonding capabilities and durability.
Coatings Contributes to protective coatings with improved resistance to chemicals and abrasion.

Biochemical Applications

Research indicates that derivatives of this compound may exhibit biological activities such as antioxidant properties. These activities are critical in mitigating oxidative stress within biological systems:

  • Antioxidant Activity: Studies suggest that related compounds can reduce oxidative damage in cells.
  • Endocrine Disruption Concerns: Some bisphenol derivatives raise safety concerns due to potential endocrine-disrupting effects, necessitating careful evaluation in consumer products .

Environmental Science

The compound's potential environmental impact is under scrutiny due to its structural similarities with other bisphenols known to pose risks:

  • Environmental Persistence: Its stability raises concerns regarding bioaccumulation and long-term ecological effects.
  • Regulatory Scrutiny: Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is included in discussions surrounding alternatives to hazardous substances like Bisphenol A (BPA) .

Case Study 1: Polymer Development

A study demonstrated the incorporation of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- into epoxy resin formulations. The results indicated improved thermal stability and mechanical performance compared to traditional epoxy systems. This enhancement is attributed to the compound's unique chemical structure facilitating stronger intermolecular interactions.

Case Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of this compound compared to well-known antioxidants like ascorbic acid. The findings revealed that it effectively scavenged free radicals, suggesting its potential use in health supplements or food preservation.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis- involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds with biological molecules, while the thioether linkages can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DD-70’s properties, it is compared to structurally and functionally related bisphenol analogs and methylenebis phenolic derivatives. Key compounds include bisphenol F (BPF), bisphenol AF (BPAF), 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)phenol] (CAS 118-82-1), and 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (CAS 76723-54-1).

Structural and Functional Differences

Compound Key Structural Features Primary Applications Estrogenic Activity
DD-70 (CAS 93589-69-6) Thioether and ether linkages in spacer group Thermosensitive paper developer Non-estrogenic
BPF (CAS 620-92-8) Methylene (–CH₂–) spacer Epoxy resins, coatings Estrogenic
BPAF (CAS 1478-61-1) Hexafluoroisopropylidene spacer High-performance polymers Higher than BPA
CAS 118-82-1 Bulky tert-butyl substituents Antioxidant in plastics Not reported
CAS 76723-54-1 Ethyl and tert-butyl substituents Antioxidant in fuels, lubricants Not reported
  • Linkage Chemistry : DD-70’s thioether-ether spacer contrasts with BPF’s methylene and BPAF’s fluorinated groups. The thioether moiety may enhance thermal stability but reduce polarity compared to ethers .
  • Substituent Effects : Compounds like CAS 118-82-1 and CAS 76723-54-1 utilize bulky tert-butyl groups to improve antioxidant efficacy via steric hindrance, a feature absent in DD-70 .

Toxicity and Environmental Impact

  • Cytotoxicity : BPAF is more cytotoxic than BPA in hepatic and mammalian cells, whereas DD-70’s cytotoxicity remains understudied .
  • Environmental Persistence : BPF and BPAF have been detected in surface waters (up to 246 ng/L in China), but DD-70’s environmental occurrence is undocumented, highlighting data gaps .

Regulatory and Commercial Status

  • Regulatory Scrutiny: DD-70 is listed under 40 CFR §721.5760 as a significant new use substance, requiring EPA notification for specific applications . In contrast, BPF and BPAF face stricter EU regulations under REACH due to endocrine-disruption risks .
  • Market Use : DD-70’s niche application in thermal paper contrasts with BPF/BPAF’s broad industrial use. However, its discontinuation in some product lines (e.g., 3D-TDA58969) suggests market volatility .

Biological Activity

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula C17H20O4S2C_{17}H_{20}O_{4}S_{2} and a molecular weight of approximately 352.46 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and antioxidant domains. Its structure includes phenolic groups and thioether linkages, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- exhibits significant antimicrobial activity. In a study evaluating various phenolic compounds, this compound showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activity of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- is attributed to its ability to form hydrogen bonds with biological molecules and undergo redox reactions due to the presence of thioether linkages. These interactions can modulate enzyme activity and affect various biochemical pathways.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of this compound in food preservation demonstrated its effectiveness in inhibiting the growth of spoilage microorganisms in meat products. The incorporation of the compound at concentrations ranging from 50 to 100 µg/g significantly reduced microbial load without adversely affecting sensory qualities.

Case Study 2: Potential Therapeutic Applications

Research exploring the therapeutic potential of Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- in chronic inflammatory conditions showed that it could reduce markers of inflammation in animal models. The compound was administered at varying doses over a period of four weeks, resulting in a significant decrease in pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key regulatory requirements for handling and studying Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- in laboratory settings?

  • Under the U.S. Toxic Substances Control Act (TSCA), this compound is regulated under 40 CFR 721.5760, requiring strict hazard communication protocols. Laboratories must:

  • Implement hazard labeling for concentrations ≥1% and include warnings for blood toxicity and chronic effects in SDS .
  • Track emissions to water bodies under §721.90(a)(1) and maintain records per §721.125 for ≥3 years .
    • Methodology: Establish compliance workflows using EPA’s TSCA guidelines and integrate environmental monitoring tools for aqueous release tracking.

Q. What in vitro models are validated for preliminary toxicity screening of this compound?

  • The chicken leghorn male hepatoma (LMH) cell line, particularly 3D spheroids, is recommended for avian hepatotoxicity studies due to enhanced metabolic activity and gene expression alignment with primary hepatocytes .
  • Methodology: Use transcriptomic profiling (e.g., RNA-seq) to assess estrogenic activity, cytotoxicity, and oxidative stress pathways. Reference non-estrogenic findings from reporter gene assays (e.g., ERα/β transactivation) .

Q. How can researchers synthesize Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- while complying with regulatory constraints?

  • Synthesis pathways must avoid unapproved "significant new uses" under TSCA §5(a)(2). Key steps include:

  • Documenting monomer purity (e.g., avoiding cross-contamination with restricted isomers).
  • Validating reaction conditions to minimize byproducts like sulfides or unreacted thiols, which could trigger reporting requirements .
    • Methodology: Employ GC-MS or HPLC-PDA to verify intermediate and final product purity.

Advanced Research Questions

Q. How can contradictory data on the estrogenic activity of this compound be resolved?

  • While in vitro reporter assays (e.g., ERα/β) showed no estrogenicity , conflicting results may arise from metabolite interactions or species-specific receptor binding.
  • Methodology:

  • Conduct metabolite profiling (LC-HRMS) to identify bioactive derivatives.
  • Use comparative models (e.g., human vs. avian hepatic cells) to assess species-specific responses .
  • Apply quantitative structure-activity relationship (QSAR) modeling to predict metabolite-receptor binding .

Q. What advanced analytical techniques are suitable for characterizing environmental persistence and degradation pathways?

  • Limited environmental occurrence data necessitates innovative approaches:

  • Fate studies : Use stable isotope-labeled analogs in microcosm experiments to track biodegradation and photolysis rates.
  • Adsorption modeling : Apply HPLC-derived logP values to predict soil/water partitioning .
    • Methodology: Couple high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products in simulated ecosystems.

Q. What mechanistic insights explain its non-estrogenic activity despite structural similarity to BPA analogs?

  • The sulfur-containing ethanediylthio groups and methylenebis(oxy) backbone may sterically hinder ER binding.
  • Methodology:

  • Perform molecular docking simulations with ERα/β crystal structures.
  • Validate with competitive binding assays using tritiated estradiol .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro non-estrogenicity and in vivo toxicity potential?

  • Hypothesis: Metabolites or indirect mechanisms (e.g., thyroid disruption) may drive toxicity unseen in reporter assays.
  • Methodology:

  • Use multi-omics (transcriptomics, metabolomics) in zebrafish embryos or rodent models.
  • Cross-reference with ToxCast/Tox21 high-throughput screening data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.